molecular formula C20H28N2O5 B2426181 tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate CAS No. 1353966-75-2

tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate

Cat. No.: B2426181
CAS No.: 1353966-75-2
M. Wt: 376.453
InChI Key: PYPWKBBWYANPHZ-UHFFFAOYSA-N
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Description

Tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate is a useful research compound. Its molecular formula is C20H28N2O5 and its molecular weight is 376.453. The purity is usually 95%.
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Biological Activity

tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a tert-butyl group, a piperidine ring, and a benzo[dioxine] moiety, which together suggest various biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound's molecular formula is C20H28N2O5C_{20}H_{28}N_{2}O_{5}, with a molecular weight of 376.45 g/mol. Its structure is characterized by:

  • tert-Butyl Group : Provides steric hindrance and conformational rigidity.
  • Piperidine Ring : Contributes to various biological activities, particularly in neuropharmacology.
  • Benzo[dioxine] Moiety : Associated with antioxidant properties.

Pharmacological Potential

Research indicates that compounds featuring piperidine and carbamate functionalities often exhibit notable biological activities. The specific compound under discussion has been linked to:

  • Neuroprotective Effects : The presence of the benzo[dioxine] moiety suggests potential antioxidant activity, which may protect neuronal cells from oxidative stress.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects in various studies, indicating that this compound may also possess such properties.

The interaction of this compound with biological targets can be explored through molecular docking simulations and in vitro assays. These studies can elucidate its binding affinity to receptors or enzymes involved in disease pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with established compounds that share similar structural features.

Compound NameStructure FeaturesUnique Properties
CarbamazepineDibenzazepine structureAntiepileptic properties
BupropionPiperidine derivativeAntidepressant effects
RivastigmineCarbamate structureAcetylcholinesterase inhibitor
DextromethorphanMorphinan derivativeCough suppressant

The complexity of the target compound may lead to novel therapeutic applications not currently addressed by existing medications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Neuroprotective Studies : Research has shown that derivatives of piperidine can protect against neurodegeneration by modulating oxidative stress pathways.
  • Anti-inflammatory Assays : Compounds with similar structures have been tested for their ability to inhibit pro-inflammatory cytokines in cellular models.
  • Molecular Docking Studies : Simulations indicate that the compound may interact favorably with targets involved in neurodegenerative diseases.

Properties

IUPAC Name

tert-butyl N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)21(4)14-9-11-22(12-10-14)18(23)17-13-25-15-7-5-6-8-16(15)26-17/h5-8,14,17H,9-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPWKBBWYANPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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